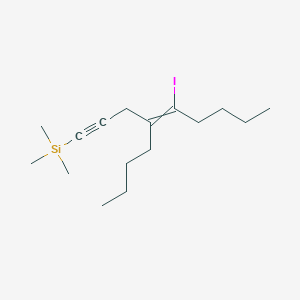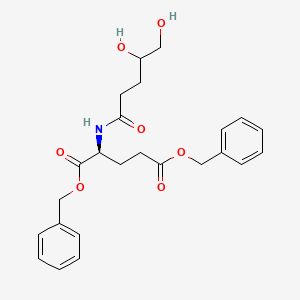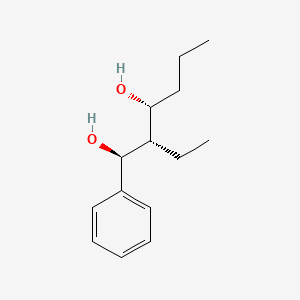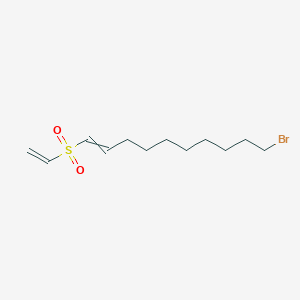
10-Bromo-1-(ethenesulfonyl)dec-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Bromo-1-(ethenesulfonyl)dec-1-ene is an organic compound that features a bromine atom, an ethenesulfonyl group, and a decene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
10-Bromo-1-(ethenesulfonyl)dec-1-ene can be synthesized through a multi-step process. One common method involves the bromination of 1-decene to form 10-bromo-1-decene. This intermediate is then reacted with ethenesulfonyl chloride under suitable conditions to yield the final product. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The final product is purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
10-Bromo-1-(ethenesulfonyl)dec-1-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the decene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The ethenesulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Addition: Halogens (e.g., Br2) or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 10-azido-1-(ethenesulfonyl)dec-1-ene or 10-thiocyanato-1-(ethenesulfonyl)dec-1-ene.
Addition: Formation of 10,11-dibromo-1-(ethenesulfonyl)decane.
Oxidation: Formation of 10-bromo-1-(ethenesulfonyl)decane-1-sulfonic acid.
Reduction: Formation of 10-bromo-1-(ethenesulfonyl)decane-1-thiol.
Wissenschaftliche Forschungsanwendungen
10-Bromo-1-(ethenesulfonyl)dec-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 10-Bromo-1-(ethenesulfonyl)dec-1-ene involves its reactive functional groups. The bromine atom and ethenesulfonyl group can participate in various chemical reactions, allowing the compound to interact with different molecular targets. These interactions can lead to the formation of covalent bonds with nucleophiles or the addition of electrophiles to the double bond, thereby modifying the structure and function of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-Bromo-1-decene: Lacks the ethenesulfonyl group, making it less reactive in certain types of chemical reactions.
1-Bromo-9-decene: Similar structure but with the bromine atom positioned differently, affecting its reactivity and applications.
10-Bromo-1-decanol: Contains a hydroxyl group instead of an ethenesulfonyl group, leading to different chemical properties and uses.
Uniqueness
10-Bromo-1-(ethenesulfonyl)dec-1-ene is unique due to the presence of both a bromine atom and an ethenesulfonyl group. This combination of functional groups provides a versatile platform for various chemical reactions, making it valuable in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
917837-00-4 |
|---|---|
Molekularformel |
C12H21BrO2S |
Molekulargewicht |
309.26 g/mol |
IUPAC-Name |
10-bromo-1-ethenylsulfonyldec-1-ene |
InChI |
InChI=1S/C12H21BrO2S/c1-2-16(14,15)12-10-8-6-4-3-5-7-9-11-13/h2,10,12H,1,3-9,11H2 |
InChI-Schlüssel |
OOQCSKRJFYEFTA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CS(=O)(=O)C=CCCCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate](/img/structure/B14186370.png)
![Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate](/img/structure/B14186372.png)
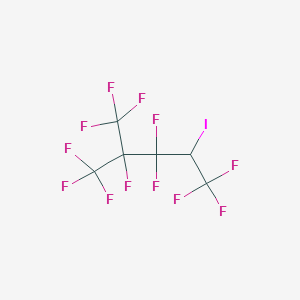
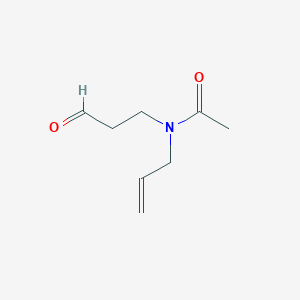
![1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]-](/img/structure/B14186407.png)
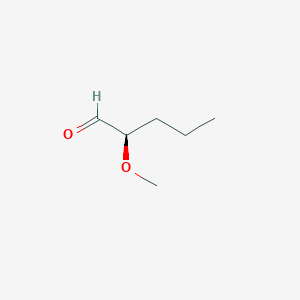
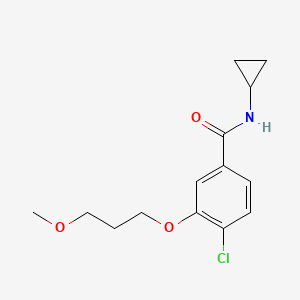
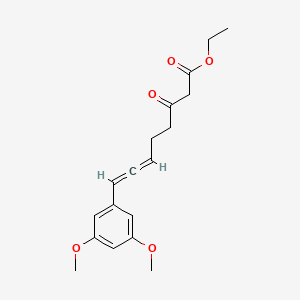
![N-[(4-Hydroxyphenyl)carbamoyl]docosanamide](/img/structure/B14186422.png)
![Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]-](/img/structure/B14186445.png)
![3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol](/img/structure/B14186447.png)
